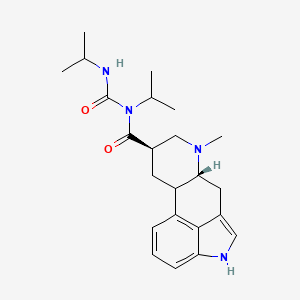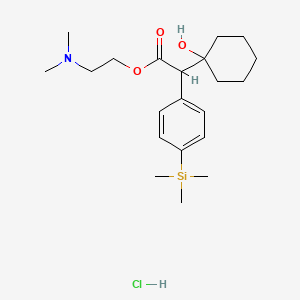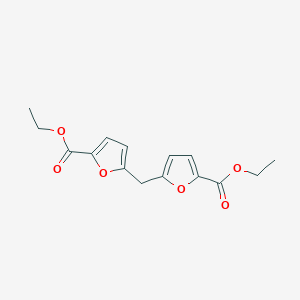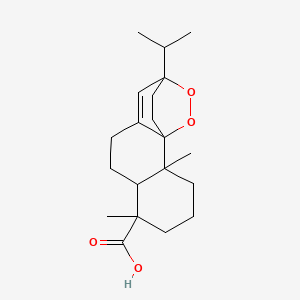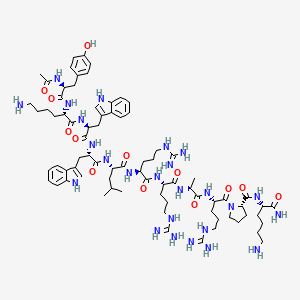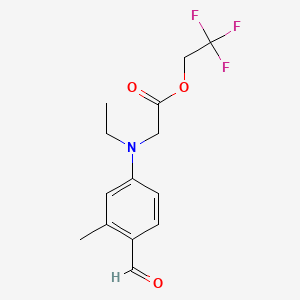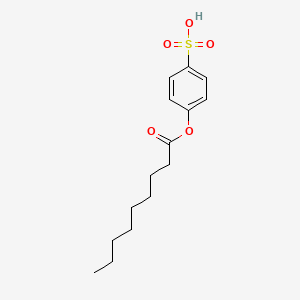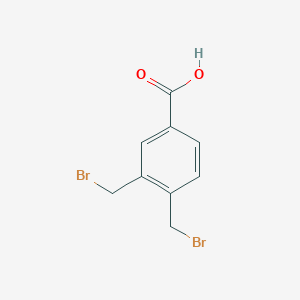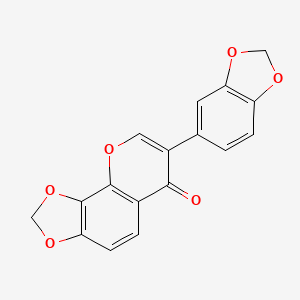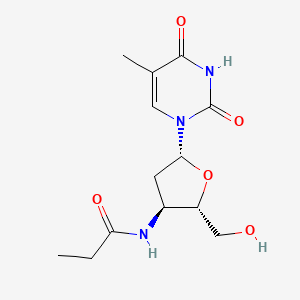
Thymidine, 3'-deoxy-3'-((1-oxopropyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- is a modified nucleoside analog derived from thymidine. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in antiviral and anticancer therapies. The modification at the 3’ position with a 1-oxopropylamino group alters its biochemical properties, making it a valuable tool for research and therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- typically involves the selective protection of the hydroxyl groups on thymidine, followed by the introduction of the 1-oxopropylamino group at the 3’ position. This can be achieved through a series of steps including:
- Protection of the 5’-hydroxyl group.
- Activation of the 3’-hydroxyl group.
- Introduction of the 1-oxopropylamino group via nucleophilic substitution.
- Deprotection of the 5’-hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of protective groups and selective activation steps is crucial to achieve the desired modification at the 3’ position without affecting other functional groups on the thymidine molecule.
Types of Reactions:
Oxidation: Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- can undergo oxidation reactions, particularly at the 1-oxopropylamino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the 3’ position, allowing for further modification of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidized derivatives with modified functional groups.
- Reduced derivatives with altered chemical properties.
- Substituted products with various functional groups at the 3’ position.
Scientific Research Applications
Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleoside analogs and oligonucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can be incorporated into DNA, disrupting the replication process of viruses and cancer cells.
Industry: Utilized in the production of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- involves its incorporation into DNA during replication. The presence of the 1-oxopropylamino group at the 3’ position interferes with the normal base-pairing and elongation processes, leading to the termination of DNA synthesis. This disruption can inhibit the proliferation of viruses and cancer cells, making it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Thymidine: The parent compound, which lacks the 1-oxopropylamino modification.
3’-Amino-3’-deoxythymidine: A related compound with an amino group at the 3’ position.
2’-Deoxy-5-fluorouridine: Another nucleoside analog with modifications at the 2’ and 5’ positions.
Uniqueness: Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- is unique due to the specific modification at the 3’ position, which imparts distinct biochemical properties. This modification enhances its potential as a therapeutic agent by improving its ability to disrupt DNA synthesis in target cells.
Properties
CAS No. |
132149-29-2 |
|---|---|
Molecular Formula |
C13H19N3O5 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]propanamide |
InChI |
InChI=1S/C13H19N3O5/c1-3-10(18)14-8-4-11(21-9(8)6-17)16-5-7(2)12(19)15-13(16)20/h5,8-9,11,17H,3-4,6H2,1-2H3,(H,14,18)(H,15,19,20)/t8-,9+,11+/m0/s1 |
InChI Key |
JPTSFLIVJXAMNW-IQJOONFLSA-N |
Isomeric SMILES |
CCC(=O)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Canonical SMILES |
CCC(=O)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
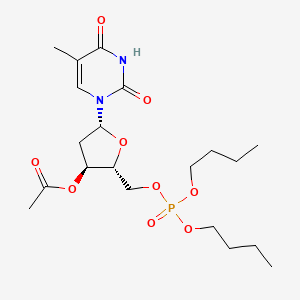
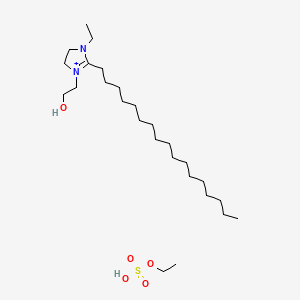
![(1S,2R,3R,5R)-3-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B15195285.png)
